3-(4-Bromophenoxy)-2-methylpyridine
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Overview
Description
3-(4-Bromophenoxy)-2-methylpyridine is an organic compound with the molecular formula C12H10BrNO. This compound is characterized by a pyridine ring substituted with a bromophenoxy group at the 3-position and a methyl group at the 2-position. It is a member of the broader class of phenoxypyridines, which are known for their diverse applications in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2-methylpyridine typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-3-hydroxypyridine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenoxy)-2-methylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands.
Major Products Formed
Nucleophilic Substitution: Various substituted phenoxypyridines.
Oxidation: 3-(4-Bromophenoxy)-2-carboxypyridine.
Reduction: 3-(4-Bromophenoxy)-2-methylaminopyridine.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
3-(4-Bromophenoxy)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)-2-methylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenoxy)-2-methylpyridine
- 3-(4-Fluorophenoxy)-2-methylpyridine
- 3-(4-Methoxyphenoxy)-2-methylpyridine
Uniqueness
3-(4-Bromophenoxy)-2-methylpyridine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
Molecular Formula |
C12H10BrNO |
---|---|
Molecular Weight |
264.12 g/mol |
IUPAC Name |
3-(4-bromophenoxy)-2-methylpyridine |
InChI |
InChI=1S/C12H10BrNO/c1-9-12(3-2-8-14-9)15-11-6-4-10(13)5-7-11/h2-8H,1H3 |
InChI Key |
PHXFTVHPVZLGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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